2-Chloro-N'-hydroxy-4-(trifluoromethyl)benzimidamide
Description
Properties
Molecular Formula |
C8H6ClF3N2O |
|---|---|
Molecular Weight |
238.59 g/mol |
IUPAC Name |
2-chloro-N'-hydroxy-4-(trifluoromethyl)benzenecarboximidamide |
InChI |
InChI=1S/C8H6ClF3N2O/c9-6-3-4(8(10,11)12)1-2-5(6)7(13)14-15/h1-3,15H,(H2,13,14) |
InChI Key |
HTKZIYKOFGWGJU-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)/C(=N/O)/N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)C(=NO)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues with Halogen Substituents
Table 1: Structural and Supramolecular Comparisons
- Key Findings :
- The trifluoromethyl group in 2-Chloro-N'-hydroxy-4-(trifluoromethyl)benzimidamide enhances electron-withdrawing effects, reducing yields in nickel-catalyzed reactions compared to chloro or methoxy analogues .
- Fluorinated benzimidamides exhibit isostructurality via N–H⋯F interactions, but chloro analogues may prioritize C–H⋯Cl or N–H⋯O motifs due to differing electronegativity .
Physicochemical and Crystallographic Properties
Table 3: Crystallographic and Stability Data
- Key Findings :
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-Chloro-N'-hydroxy-4-(trifluoromethyl)benzimidamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via condensation of 2-chloro-4-(trifluoromethyl)benzoyl chloride with hydroxylamine under controlled pH (7–9) and temperature (0–5°C) to minimize side reactions like over-oxidation. Solvent choice (e.g., THF or acetonitrile) impacts reaction kinetics, with polar aprotic solvents favoring nucleophilic substitution at the benzimidamide core . Purification typically involves recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features confirm its structure?
- Methodological Answer :
- ¹H/¹³C NMR : The hydroxyimino (N–OH) proton appears as a broad singlet at δ 10.2–11.5 ppm, while the trifluoromethyl group (CF₃) shows a quartet in ¹⁹F NMR at δ -60 to -65 ppm. Aromatic protons adjacent to chlorine exhibit deshielding (δ 7.8–8.2 ppm) .
- Mass Spectrometry : ESI-MS typically displays [M+H]⁺ peaks at m/z 293.03 (calculated for C₈H₅ClF₃N₂O), with fragmentation patterns confirming the loss of Cl (–35.5 Da) or CF₃ (–69 Da) .
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?
- Methodological Answer : The CF₃ group enhances lipophilicity (logP ≈ 2.8) and metabolic stability, as shown in comparative studies with non-fluorinated analogs. This group also induces steric hindrance, reducing reactivity at the 4-position but increasing electrophilicity at the benzimidamide nitrogen .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity (e.g., antimicrobial vs. antiviral efficacy) across studies?
- Methodological Answer : Discrepancies arise from assay conditions (e.g., bacterial strain variability, cell-line specificity). For example, IC₅₀ values against S. aureus (5 µM) vs. E. coli (>50 µM) suggest Gram-positive selectivity . Cross-validation using isogenic mutant strains (e.g., acps-pptase knockouts) clarifies target engagement . Dose-response curves and time-kill assays differentiate bacteriostatic vs. bactericidal effects .
Q. How can computational modeling predict binding modes to bacterial targets like AcpS-PPTase?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) reveal hydrogen bonding between the hydroxyimino group and Arg42/Asp109 residues in AcpS-PPTase. The CF₃ group occupies a hydrophobic pocket, stabilizing binding (ΔG ≈ –9.2 kcal/mol). Comparative analysis with 3,5-bis(trifluoromethyl)benzamidine (ΔG ≈ –8.5 kcal/mol) highlights the chlorine substituent’s role in enhancing affinity .
Q. What reaction pathways dominate under oxidative or reductive conditions, and how are intermediates characterized?
- Methodological Answer :
- Oxidation : Treating with MnO₂ in acetone generates a nitroso derivative (λmax = 420 nm via UV-Vis), confirmed by IR (N=O stretch at 1510 cm⁻¹) .
- Reduction : Catalytic hydrogenation (Pd/C, H₂) yields the amine derivative, with ¹H NMR showing loss of the N–OH signal and emergence of NH₂ (δ 5.1 ppm). LC-MS tracks intermediates like hydroxylamine (m/z 275.02) .
Key Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
